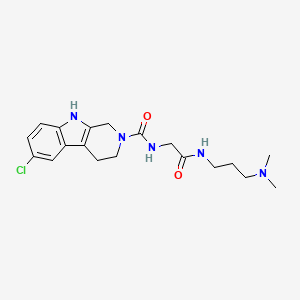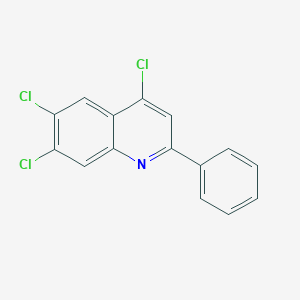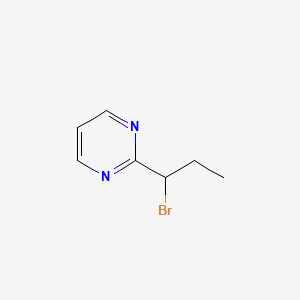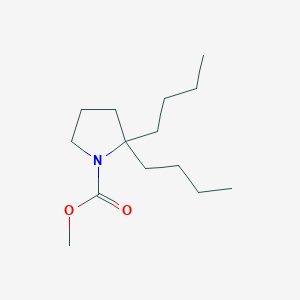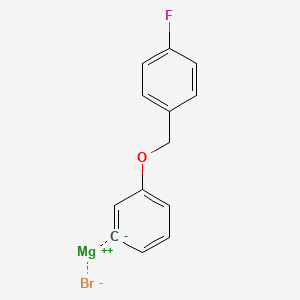
(9-Methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9-Methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-2-yl)methanol is a complex organic compound with a unique structure that includes a benzoxonin ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9-Methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-2-yl)methanol typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxonin ring. The methoxy and methyl groups are introduced through specific substitution reactions using reagents like methanol and methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. Techniques such as distillation and recrystallization are employed to purify the compound .
化学反应分析
Types of Reactions
(9-Methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxonin ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Methanol, methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
Chemistry
In chemistry, (9-Methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act on specific molecular targets, offering new avenues for treatment of various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering .
作用机制
The mechanism of action of (9-Methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-2-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression .
相似化合物的比较
Similar Compounds
(6-Methoxy-1-methyl-2,3,4,9-tetrahydro-1H-[beta]-carbolin-2-ium): This compound shares structural similarities with (9-Methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-2-yl)methanol, particularly in the presence of methoxy and methyl groups.
Methyl 6-Methoxy-2,3,4,9-Tetrahydro-1H-1,4-Ethanocarbazole-3-Carboxylate: Another structurally related compound, known for its stable conformations and biological activities.
Uniqueness
What sets this compound apart is its unique benzoxonin ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
属性
分子式 |
C15H20O3 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC 名称 |
(9-methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-2-yl)methanol |
InChI |
InChI=1S/C15H20O3/c1-11-4-3-5-12-9-13(17-2)6-7-15(12)18-14(8-11)10-16/h4,6-7,9,14,16H,3,5,8,10H2,1-2H3 |
InChI 键 |
WUZUCCYVFIDOEH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCCC2=C(C=CC(=C2)OC)OC(C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


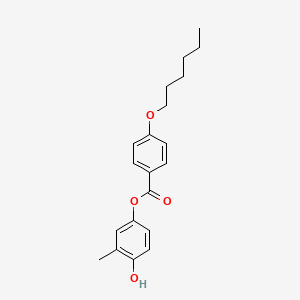
![Benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)-](/img/structure/B12632718.png)
![(11R,12S,16R)-N-(4-chlorophenyl)-14-(4-fluorophenyl)-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12632722.png)
![N-[2-[2-[[3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]methyl]pyridin-1-ium-1-yl]ethyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12632733.png)
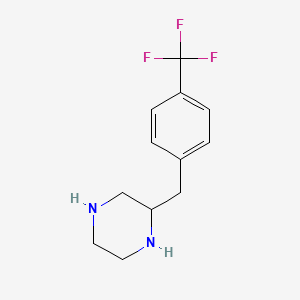

![(1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B12632751.png)
![Tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B12632762.png)

